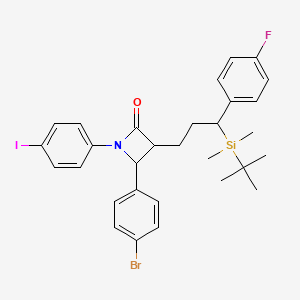![molecular formula C6H3BrClN3 B13125100 2-Bromo-6-chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B13125100.png)
2-Bromo-6-chloro-3H-imidazo[4,5-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-chloro-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by the presence of both bromine and chlorine atoms attached to the imidazo[4,5-c]pyridine core. Imidazopyridines are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-chloro-3H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2,3-diaminopyridine derivatives, which undergo nucleophilic substitution followed by cyclization. For instance, starting from 2-chloro-3-nitropyridine, nucleophilic substitution with a suitable amine, followed by reduction of the nitro group and cyclization, can yield the desired imidazopyridine derivative .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig coupling, is common in industrial settings to introduce the bromine and chlorine substituents efficiently .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-chloro-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Cyclization Reactions: Further cyclization can lead to the formation of more complex fused ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of palladium on carbon are typical.
Major Products: The major products formed from these reactions include substituted imidazopyridines, N-oxides, and reduced amine derivatives .
Scientific Research Applications
2-Bromo-6-chloro-3H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to purines.
Industry: The compound is used in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 2-Bromo-6-chloro-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes or receptors by mimicking the structure of natural substrates or ligands. This interaction can lead to the modulation of biochemical pathways, resulting in therapeutic effects. For example, imidazopyridines have been shown to inhibit kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
- 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine
- 2-Chloro-3-nitropyridine
- 2-Fluoro-3-nitropyridine
Comparison: 2-Bromo-6-chloro-3H-imidazo[4,5-c]pyridine is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and biological activity. Compared to other imidazopyridines, this compound may exhibit enhanced potency or selectivity in certain applications due to these substituents .
Properties
Molecular Formula |
C6H3BrClN3 |
|---|---|
Molecular Weight |
232.46 g/mol |
IUPAC Name |
2-bromo-6-chloro-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C6H3BrClN3/c7-6-10-3-1-5(8)9-2-4(3)11-6/h1-2H,(H,10,11) |
InChI Key |
ILIBRVBOBMDEDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=C1Cl)NC(=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



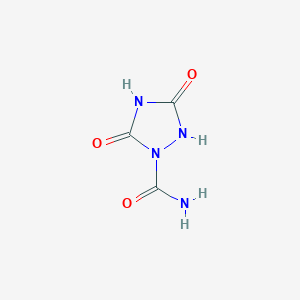


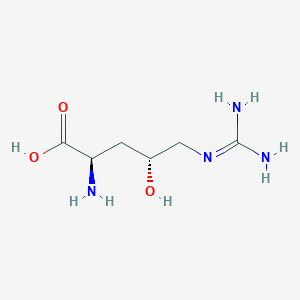

![3'-Methyl-4,6-diphenyl-2H-[1,2'-bipyridin]-2-one](/img/structure/B13125062.png)
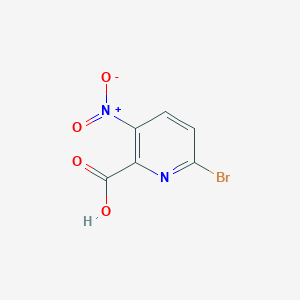
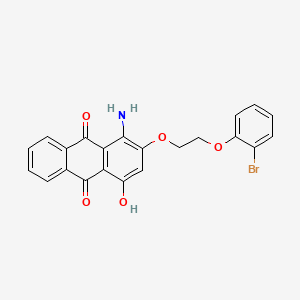
![1,3,5,7,9,11,13,15-Octahexadecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B13125073.png)


